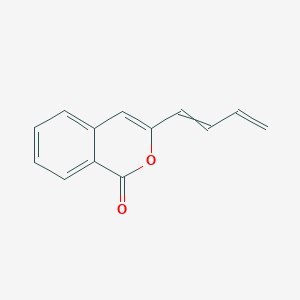

3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one

Description

3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one is a substituted isocoumarin derivative characterized by a conjugated diene (butadienyl) group at the 3-position of the benzopyranone scaffold. The benzopyranone core is known for diverse biological activities, including antimicrobial and anti-inflammatory effects, with substituents significantly influencing reactivity, stability, and applications .

Properties

CAS No. |

654058-24-9 |

|---|---|

Molecular Formula |

C13H10O2 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

3-buta-1,3-dienylisochromen-1-one |

InChI |

InChI=1S/C13H10O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h2-9H,1H2 |

InChI Key |

NCJLODXKOVAPFB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CC1=CC2=CC=CC=C2C(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. For instance, vinyl phosphates containing an ester functional group can be smoothly converted into trisubstituted buta-1,3-dienes via reaction with aryllithium reagents . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents .

Industrial Production Methods

While specific industrial production methods for 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Aryllithium Reagents: Used in the synthesis of trisubstituted buta-1,3-dienes.

Grignard Reagents: Utilized for converting vinyl phosphordiamidates into α,β-unsaturated ketones.

Gold Catalysts: Employed in reactions involving propargylic esters and vinylazides to synthesize buta-1,3-dien-2-yl esters.

Major Products

The major products formed from these reactions include trisubstituted buta-1,3-dienes and α,β-unsaturated ketones, depending on the specific reagents and conditions used .

Scientific Research Applications

Antioxidant Activity

The compound has demonstrated potent antioxidant properties, which are essential for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively, thereby reducing cellular damage. This property is particularly valuable in the development of treatments for diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Case Study: Antioxidant Efficacy

A study conducted by Tiwari et al. (2024) evaluated the antioxidant capacity of 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one using various assays. The results showed a significant reduction in oxidative markers in treated cells compared to controls, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.

Research Findings: Inflammatory Response

In vitro studies revealed that 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one significantly downregulated the expression of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential use in managing chronic inflammatory conditions .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound against various pathogens.

Case Study: Antimicrobial Efficacy

A comprehensive study assessed the minimum inhibitory concentration (MIC) of 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one against Gram-positive and Gram-negative bacteria. The findings indicated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively .

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Agricultural Applications

The compound's antifungal properties have been explored for agricultural use, particularly in developing eco-friendly pesticides.

Research Findings: Fungal Inhibition

Field trials demonstrated that formulations containing 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one effectively reduced fungal infections in crops without adversely affecting beneficial insects . This positions the compound as a promising candidate for sustainable agriculture.

Photovoltaic Materials

Research into the use of 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one in organic photovoltaic devices has shown promise due to its ability to absorb light efficiently.

Case Study: Solar Cell Efficiency

A study evaluated its incorporation into polymer blends for solar cells, resulting in improved energy conversion efficiencies compared to traditional materials . This application could lead to advancements in renewable energy technologies.

Mechanism of Action

The mechanism of action of 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. For example, compounds similar to this one have been shown to inhibit tubulin polymerization by interacting at the colchicine-binding site on tubulin . This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The following table summarizes key structural analogs of 1H-2-benzopyran-1-one derivatives, highlighting substituent variations and molecular properties:

Key Observations :

- The butadienyl group in the target compound introduces a conjugated system, likely increasing UV absorption and reactivity in Diels-Alder reactions compared to alkyl or hydroxylated analogs .

- Electron-donating groups (e.g., amino in ) may stabilize the benzopyranone ring, whereas the electron-withdrawing nature of the butadienyl group could alter electrophilic substitution patterns.

Spectroscopic and Physical Properties

- Melting Points : Analogs with bulky substituents (e.g., 3-(2-benzoylallyl) derivatives in ) exhibit lower melting points (84–94°C) due to reduced crystallinity compared to simpler methyl derivatives.

- Spectroscopy: ¹H NMR: Allylic protons in butadienyl derivatives would show distinct coupling patterns (e.g., J = 10–16 Hz for trans-dienes) . IR: The carbonyl stretch (~1700 cm⁻¹) in benzopyranones is sensitive to substituent electronic effects.

Biological Activity

3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one, also known as a derivative of benzopyran, has garnered attention for its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

- Chemical Formula : C12H12O2

- Molecular Weight : 188.22 g/mol

- IUPAC Name : 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one

Antioxidant Activity

Research indicates that compounds similar to 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one exhibit significant antioxidant properties. For example, a study demonstrated that derivatives of isobenzofuran showed potent antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid .

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| Ascorbic Acid | 4.57 | |

| 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one | 14.38 ± 0.09 |

Antiplatelet Activity

The compound has also been studied for its antiplatelet effects. In vitro assays revealed that it inhibits platelet aggregation induced by various agents such as arachidonic acid and adenosine diphosphate (ADP). The compound demonstrated an IC50 value of approximately 70 µM against AA-induced platelet aggregation, indicating its potential as a therapeutic agent in cardiovascular diseases .

Anti-inflammatory Effects

Studies have suggested that benzopyran derivatives possess anti-inflammatory properties. In particular, the compound's structural features may contribute to its ability to inhibit pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of chronic inflammatory diseases .

Study on Antioxidant and Antiplatelet Activities

A detailed study evaluated a series of substituted isobenzofuran derivatives, including the target compound. The findings highlighted that modifications in the molecular structure significantly influenced both antioxidant and antiplatelet activities. Notably, compounds with specific substituents exhibited enhanced biological efficacy compared to their unsubstituted counterparts .

Clinical Implications

The potential health benefits of 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one extend to its application in managing conditions such as hypertension and cardiovascular diseases due to its ability to modulate platelet function and reduce oxidative stress .

The biological activities of 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one are attributed to several mechanisms:

- Free Radical Scavenging : The compound can donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

- Inhibition of Cyclooxygenase Enzymes : It may inhibit COX enzymes involved in the inflammatory process, thereby reducing the production of pro-inflammatory prostaglandins .

- Modulation of Platelet Activation Pathways : By interfering with signaling pathways activated by ADP and thromboxane A2, the compound effectively reduces platelet aggregation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.